molecular formula C14H9FO5 B6406211 4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid CAS No. 1261929-11-6

4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6406211
CAS No.: 1261929-11-6
M. Wt: 276.22 g/mol
InChI Key: MQIBEVRONWVGFC-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid is a chemical compound with the molecular formula C14H9FO4. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzoic acid.

    Nitration: The 2-fluorobenzoic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Diazotization and Coupling: The amino group is diazotized and coupled with a phenol derivative to form the biphenyl structure.

    Hydrolysis: The final step involves hydrolysis to convert the ester group to a carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-(5-Carboxy-2-fluorophenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to inhibition of enzyme activity or modulation of protein functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)phenol
  • 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-4-2-7(13(17)18)5-10(11)9-3-1-8(14(19)20)6-12(9)16/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIBEVRONWVGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690953
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-11-6
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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